molecular formula C9H9ClN2 B231673 1-Butenyltrimethylsilane CAS No. 18291-95-7

1-Butenyltrimethylsilane

Cat. No.: B231673
CAS No.: 18291-95-7
M. Wt: 128.29 g/mol
InChI Key: AUKXLNUGPJFWQM-UHFFFAOYSA-N
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Description

1-Butenyltrimethylsilane is an organosilicon compound characterized by a butenyl group (a four-carbon chain with a double bond) attached to a trimethylsilyl moiety. Organosilicon compounds like this are pivotal in organic synthesis, serving as intermediates in cross-coupling reactions, hydrosilylation, and protective group strategies. The trimethylsilyl group enhances stability and modulates reactivity, making such compounds valuable in catalytic processes and materials science.

Properties

CAS No.

18291-95-7

Molecular Formula

C9H9ClN2

Molecular Weight

128.29 g/mol

IUPAC Name

but-1-enyl(trimethyl)silane

InChI

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3

InChI Key

AUKXLNUGPJFWQM-UHFFFAOYSA-N

SMILES

CCC=C[Si](C)(C)C

Canonical SMILES

CCC=C[Si](C)(C)C

Synonyms

1-Butenyltrimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Unsaturation Type Key Features
This compound C₇H₁₄Si 126.27 (calculated) N/A Double bond (C=C) Hypothetical; similar to allyl derivatives
Allytrimethylsilane C₆H₁₂Si 112.25 762-72-1 Double bond (C=C) Allyl group for allylation
1-Butynyltrimethylsilane C₇H₁₄Si 126.27 62108-37-6 Triple bond (C≡C) Alkyne coupling applications
Trimethyl(1-phenylallyl)silane C₁₂H₁₈Si 190.36 Not provided Double bond (C=C) Aromatic substituent enhances stability
(1,4-Dihydro-[1,1'-biphenyl]-3-yl)trimethylsilane C₁₅H₁₈Si 226.40 Not provided Conjugated diene Used in catalytic transfer-hydrogenation

Key Observations :

  • Unsaturation Type: The presence of a double bond in this compound vs. a triple bond in 1-Butynyltrimethylsilane significantly alters reactivity. Alkynes (C≡C) are more reactive in coupling reactions (e.g., Sonogashira), while alkenes (C=C) participate in hydrosilylation or cycloadditions.
  • Substituent Effects : Aromatic or biphenyl substituents (e.g., in and ) increase molecular weight and stability, enabling applications in catalysis or materials science.

Key Insights :

  • Catalysis : Allyl- and alkyne-silanes are critical in transition-metal-catalyzed reactions. For example, Allytrimethylsilane facilitates allylic substitutions , while silyl alkynes enhance regioselectivity in couplings .

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